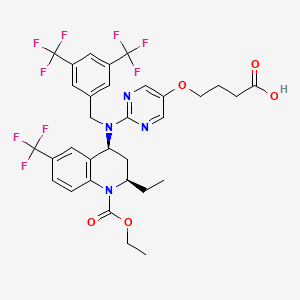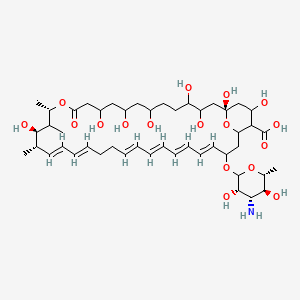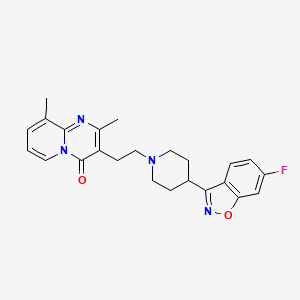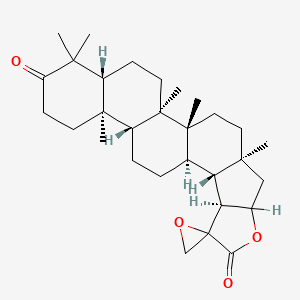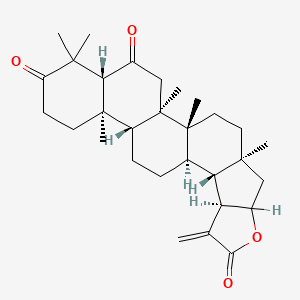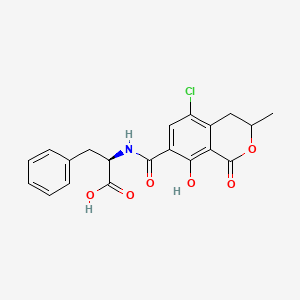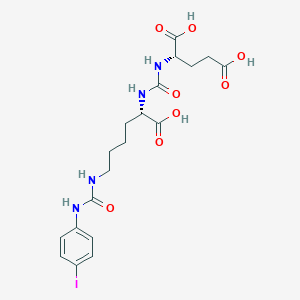
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MIP-1095 involves the radioiodination of the trimethyltin MIP-1095 tri-tert-butyl ester precursor with sodium iodide (NaI), followed by deprotection of the tert-butyl ester groups. The reaction is optimized to achieve high radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA). The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes. Deprotection of the tert-butyl ester groups occurs in 35 minutes .
Chemical Reactions Analysis
MIP-1095 undergoes various chemical reactions, primarily involving its radiolabeled iodine component. The compound is designed to bind specifically to PSMA, which is overexpressed in prostate cancer cells. The major reactions include:
Scientific Research Applications
MIP-1095 has several scientific research applications, particularly in the field of oncology:
Prostate Cancer Treatment: MIP-1095 is used in targeted radiotherapy for treating metastatic castration-resistant prostate cancer.
Molecular Imaging: The compound is used in molecular imaging to detect and stage prostate cancer.
Combination Therapy: Research has shown that combining MIP-1095 with radiosensitizing chemotherapeutic drugs can optimize targeted radiotherapy for prostate cancer.
Mechanism of Action
MIP-1095 exerts its effects by selectively targeting and binding to the extracellular domain of PSMA. Upon binding, the radiolabeled iodine-131 delivers cytotoxic radiation specifically to PSMA-expressing cancer cells. This targeted approach minimizes damage to surrounding healthy tissues while effectively treating the cancer cells .
Comparison with Similar Compounds
MIP-1095 is compared with other PSMA-targeting compounds such as MIP-1072 and RPS-027:
MIP-1095 stands out due to its high tumor uptake and prolonged retention in cancer cells, making it a highly effective radiopharmaceutical for both diagnostic and therapeutic purposes.
Properties
CAS No. |
949575-22-8 |
|---|---|
Molecular Formula |
C19H25IN4O8 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1 |
InChI Key |
LFEGKCKGGNXWDV-KBPBESRZSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid MIP 1095 MIP-1095 MIP1095 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


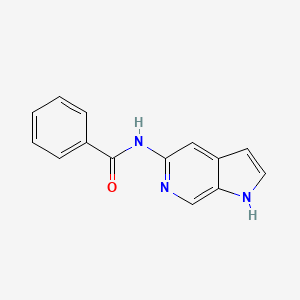
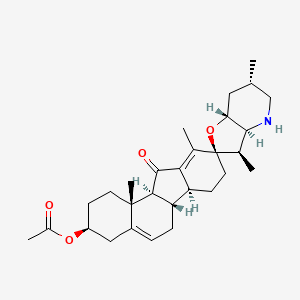
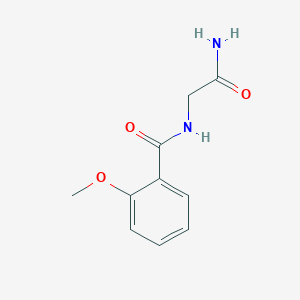
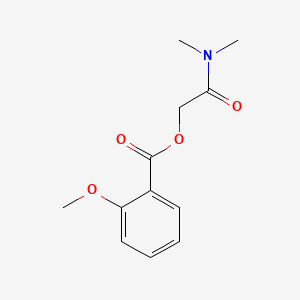
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)

